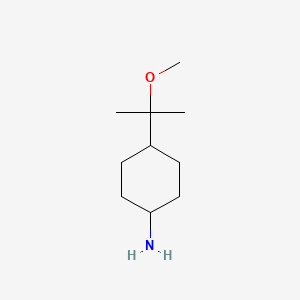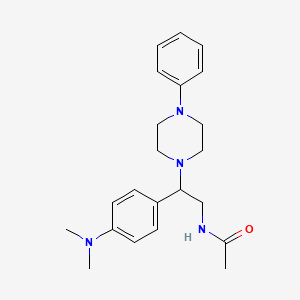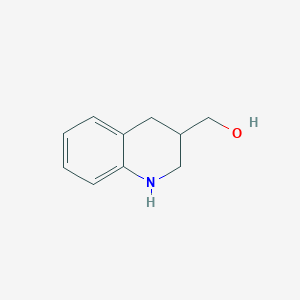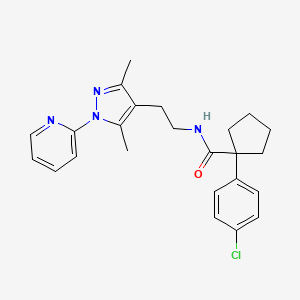
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine, also known as MPHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPHC is a cyclohexylamine derivative that is structurally similar to other psychoactive substances, such as amphetamines and cathinones. However, MPHC has a unique chemical structure that sets it apart from other compounds in this class.
Mechanism of Action
The mechanism of action of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in increased dopamine signaling.
Biochemical and Physiological Effects:
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and induce hyperthermia. It has also been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. These effects suggest that trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine may have potential applications in the study of addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine in laboratory experiments is its selectivity for the dopamine transporter. This makes it a useful tool for studying the function of this transporter without affecting other neurotransmitter systems. However, one limitation is that its effects on other monoamine transporters are not well understood, which could limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine. One area of interest is its potential applications in the study of addiction and other psychiatric disorders. Another area of interest is its potential use as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications in these areas.
Synthesis Methods
The synthesis of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine involves the reaction of cyclohexanone with 2-methoxyisopropylamine and sodium borohydride. This reaction results in the formation of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine as a white crystalline powder. The synthesis of trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
Trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine has been the subject of several scientific studies due to its potential applications in research. One area of interest is its potential use as a tool for investigating the role of monoamine transporters in the brain. Monoamine transporters are proteins that are involved in the regulation of neurotransmitters such as dopamine, serotonin, and norepinephrine. trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine has been shown to selectively bind to the dopamine transporter, making it a useful tool for studying the function of this transporter.
properties
IUPAC Name |
4-(2-methoxypropan-2-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGOPTSEUZNSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2824179.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide](/img/structure/B2824180.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)

![N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2824186.png)


![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2824191.png)
![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

